molecular formula C5H10ClN3S B1433472 3-Propyl-2,5-dihydro-1,2,4-thiadiazol-5-imine hydrochloride CAS No. 1803560-88-4

3-Propyl-2,5-dihydro-1,2,4-thiadiazol-5-imine hydrochloride

Cat. No. B1433472
CAS RN: 1803560-88-4
M. Wt: 179.67 g/mol
InChI Key: XKFJUPPSVZLCOU-UHFFFAOYSA-N
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Description

“3-Propyl-2,5-dihydro-1,2,4-thiadiazol-5-imine” is an organic compound with the IUPAC name 3-propylidene-1,2,4-thiadiazolidin-5-imine . It has a molecular weight of 143.21 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C5H9N3S/c1-2-3-4-7-5(6)9-8-4/h3,8H,2H2,1H3,(H2,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 143.21 . It is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis of Heterocycles : Research into the condensation of ethyl 4-chloroacetoacetate with thiosemicarbazide led to the selective preparation of ethyl 2-amino-6H-1,3,4-thiadiazine-5-acetate hydrochloride among other compounds. This process underscores the reactivity of thiadiazolines and thiazoles under different conditions, showcasing the potential for generating a wide range of heterocyclic compounds through double bond migration and tautomerism (Campaigne & Selby, 1978).

  • Intramolecular Cycloaddition-Elimination Reactions : The transformation of 5-imino-1,2,3,4-thiatriazolines into fused 1,2,4-thiadiazole derivatives via thermolysis illustrates the versatility of thiadiazole frameworks in synthesizing complex fused ring systems. This method offers a novel approach to accessing structurally diverse thiadiazoles, which are of interest for their unique chemical properties (L'abbé & Leurs, 1992).

  • Novel Antimalarial Agents : The synthesis of derivatives such as 5,5'[[[3-(dimethylamino)propyl]imino]]bis[3-(trichloromethyl)-1,2,4-thiadiazole] underlines the pharmaceutical potential of thiadiazole compounds. The remarkable antimalarial activity of these compounds points to the relevance of thiadiazole derivatives in drug development, particularly in creating treatments for drug-resistant strains of malaria (Faslager, Johnson, & Werbel, 1973).

  • Copper-Catalyzed Synthesis : The use of copper-catalyzed N–S bond formation to produce 3-substituted-5-amino-1,2,4-thiadiazoles from imidoyl thioureas indicates a cost-effective and environmentally friendly method for synthesizing thiadiazoles. This approach highlights the role of transition metal catalysis in facilitating efficient and sustainable routes to heterocyclic compounds (Kim, Kwak, Lee, & Gong, 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-propyl-1,2,4-thiadiazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S.ClH/c1-2-3-4-7-5(6)9-8-4;/h2-3H2,1H3,(H2,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFJUPPSVZLCOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NSC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Propyl-2,5-dihydro-1,2,4-thiadiazol-5-imine hydrochloride
Reactant of Route 2
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3-Propyl-2,5-dihydro-1,2,4-thiadiazol-5-imine hydrochloride
Reactant of Route 3
3-Propyl-2,5-dihydro-1,2,4-thiadiazol-5-imine hydrochloride
Reactant of Route 4
3-Propyl-2,5-dihydro-1,2,4-thiadiazol-5-imine hydrochloride
Reactant of Route 5
3-Propyl-2,5-dihydro-1,2,4-thiadiazol-5-imine hydrochloride
Reactant of Route 6
3-Propyl-2,5-dihydro-1,2,4-thiadiazol-5-imine hydrochloride

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